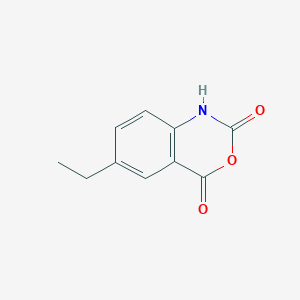

5-Ethyl Isatoic Anhydride

Description

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

6-ethyl-1H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C10H9NO3/c1-2-6-3-4-8-7(5-6)9(12)14-10(13)11-8/h3-5H,2H2,1H3,(H,11,13) |

InChI Key |

AOLRYSKAEQDNAA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)OC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl Isatoic Anhydride

Historical and Established Protocols for N-Alkylation of Isatoic Anhydride (B1165640)

The traditional synthesis of N-alkylated isatoic anhydrides has been approached through both direct functionalization of the isatoic anhydride molecule and indirect routes involving precursor molecules.

The direct alkylation of the nitrogen atom on the isatoic anhydride ring is a common and well-established method. tezu.ernet.in Historically, this transformation has been accomplished using strong bases to deprotonate the N-H group, creating a nucleophilic nitrogen that subsequently reacts with an alkylating agent.

A foundational method reported in 1975 by Hardtmann and co-workers involved the formation of an N-sodio derivative of isatoic anhydride using bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃). nih.govresearchgate.net This intermediate readily reacts with various alkyl halides. nih.govresearchgate.net However, these early protocols were often hampered by long reaction times and modest yields, particularly with certain types of alkyl halides. nih.govresearchgate.net For instance, a reaction time of 18 hours was typical. nih.gov In 2011, a modified version of this method was reported by Wube and his team, who achieved improved yields of 70–87% by adjusting reagent quantities, though the reaction still required a lengthy 24 hours to complete. nih.govresearchgate.net

Table 1: Comparison of Historical Direct N-Alkylation Methods

| Method/Year | Base | Alkylating Agent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Hardtmann (1975) | NaH / K₂CO₃ | Alkyl Halide | 18 h | Lower Yields | nih.gov, researchgate.net |

| Wube (2011) | NaH / K₂CO₃ | Alkyl Halide | 24 h | 70-87% | nih.gov, researchgate.net |

Indirect routes offer alternative pathways to N-alkylated isatoic anhydrides, typically by constructing the heterocyclic ring from a precursor that already contains the desired N-ethyl group. These methods can circumvent issues associated with direct alkylation, such as side reactions or purification challenges.

One established indirect strategy begins with the N-alkylation of isatin (B1672199), followed by oxidation to form the isatoic anhydride. nih.govresearchgate.net The N-arylation of isatin using an aryl bromide in the presence of cupric oxide, followed by oxidation, is a known transformation that can be adapted for alkylation. nih.govresearchgate.net Various oxidizing agents, including chromic acid, m-chloroperbenzoic acid (m-CPBA), and hydrogen peroxide complexes, have been used for the subsequent oxidation step. researchgate.net

Another significant indirect route is the cyclization of N-substituted anthranilic acids. nih.govresearchgate.net For the synthesis of N-ethyl isatoic anhydride, this would involve reacting N-ethylanthranilic acid with phosgene (B1210022) or its safer analog, triphosgene. nih.govorgsyn.orgnih.gov This approach builds the anhydride ring onto the pre-functionalized precursor. nih.gov

A more modern, yet established, indirect protocol involves the palladium-catalyzed carbonylation of N-alkyl anilines. researchgate.netacs.org This method constructs the isatoic anhydride skeleton through the regioselective carbonylation of a C-H bond on an N-ethyl aniline (B41778) precursor, offering an innovative approach to the target molecule. acs.org

Contemporary Advancements in the Synthesis of N-Ethyl Isatoic Anhydride

Recent research has focused on developing more efficient, sustainable, and high-yielding methods for the synthesis of N-alkylated isatoic anhydrides, addressing the shortcomings of older protocols.

A significant breakthrough has been the development of novel catalytic systems that facilitate N-alkylation under milder conditions. A recently developed methodology utilizes a combination of diisopropylamine (B44863) (DIPA) and tetrabutylammonium (B224687) bromide (TBAB), which acts as a phase-transfer catalyst. nih.govnih.govacs.org This system avoids the use of harsh bases like sodium hydride and promotes efficient N-alkylation. nih.gov

Palladium catalysis also represents a contemporary approach. The palladium-catalyzed carbonylation of the C-H bonds of N-alkyl anilines is a powerful method for the rapid synthesis of substituted isatoic anhydrides from readily available starting materials under mild conditions. acs.org

Modern synthetic strategies increasingly prioritize green chemistry principles, aiming to reduce waste, energy consumption, and the use of hazardous materials. The DIPA/TBAB catalytic system is a prime example of such an advancement. It allows the reaction to proceed at a low temperature of 30°C with a remarkably short reaction time of just 2 hours, which is a substantial improvement over the 18-24 hours required by traditional methods. nih.govresearchgate.netnih.gov This efficiency reduces energy costs and process time. nih.gov

In the context of indirect synthesis, the use of ultrasound in conjunction with an environmentally benign urea-hydrogen peroxide complex for the oxidation of N-substituted isatins represents another green innovation. researchgate.net This technique dramatically shortens reaction times for the oxidation step. researchgate.net Furthermore, the development of multi-component reactions, where isatoic anhydride, a primary amine, and a third reactant are combined in a single step, exemplifies an efficient and green synthetic strategy. nih.govingentaconnect.com

A key objective of modern synthetic methods is to maximize both the yield and purity of the final product, thereby simplifying downstream processing. The novel methodology employing DIPA and TBAB achieves excellent yields of over 88% and, crucially, produces the N-benzylated isatoic anhydride product directly in a pure form, eliminating byproducts. nih.govresearchgate.netacs.org This circumvents the formation of plausible byproducts that can occur when using strong bases like NaH, which often leads to complex purification processes. nih.govresearchgate.net

The palladium-catalyzed carbonylation of N-alkyl anilines is also noted for its tolerance of a wide range of functional groups, providing a reliable method for generating a variety of substituted isatoic anhydrides in high purity. acs.org

Table 2: Comparison of Contemporary vs. Historical N-Alkylation

| Feature | Historical Method (e.g., NaH) | Contemporary Method (DIPA/TBAB) | Reference |

|---|---|---|---|

| Base/Catalyst | Sodium Hydride (Strong Base) | Diisopropylamine / TBAB (Mild Base/Catalyst) | nih.gov, researchgate.net |

| Temperature | Variable, often elevated | 30°C | nih.gov, researchgate.net |

| Reaction Time | 18-24 hours | 2 hours | nih.gov, researchgate.net |

| Yield | 70-87% (optimized) | >88% | nih.gov, researchgate.net |

| Purity/Byproducts | Byproduct formation possible | Pure product, no byproducts | nih.gov, researchgate.net |

| Green Aspect | High energy, long time, harsh base | Low energy, short time, milder conditions | nih.gov |

Reactivity and Mechanistic Investigations of 5 Ethyl Isatoic Anhydride

Fundamental Reactivity Patterns of 5-Ethyl Isatoic Anhydride (B1165640)

5-Ethyl isatoic anhydride, a derivative of isatoic anhydride, is a versatile building block in organic synthesis. Its reactivity is primarily dictated by the heterocyclic ring, which is susceptible to nucleophilic attack and ring-opening reactions. The presence of the ethyl group at the 5-position can influence the electron density of the aromatic ring and, consequently, the reactivity of the anhydride functionality.

Ring-Opening Reactions with Nucleophiles

The heterocyclic ring of isatoic anhydrides is prone to cleavage by a variety of nucleophiles. researchgate.netresearchgate.net This reactivity is a cornerstone of their application in the synthesis of a wide array of nitrogen-containing compounds. researchgate.netnih.gov The reaction typically proceeds via nucleophilic attack at one of the carbonyl carbons, leading to the opening of the oxazine (B8389632) ring.

With nucleophiles such as alcohols and mercaptans, the reaction generally leads to the formation of esters and thioesters of the corresponding anthranilic acid derivative, accompanied by the evolution of carbon dioxide. myttex.netwikipedia.org For instance, the reaction with alcohols yields esters of anthranilic acid. myttex.netwikipedia.orgacs.org Similarly, primary aliphatic mercaptans and thiophenols react to form thioesters. myttex.net The reaction with amines is a well-established method for synthesizing anthranilic acid amides and hydrazides. researchgate.netacs.org These reactions can often be carried out under mild conditions, including in water or solvent-free systems. researchgate.net

The nature of the nucleophile and the reaction conditions can influence the outcome of the reaction. For example, with compounds containing multiple functional groups, such as p-aminophenol, the reaction can selectively produce either an ester or an amide depending on the catalyst used. myttex.net

Decarboxylation Pathways and In Situ Generated Intermediates

A key feature of the reactivity of isatoic anhydrides is their propensity to undergo decarboxylation, releasing carbon dioxide. wikipedia.org This process often leads to the in situ generation of reactive intermediates that can be trapped by various reagents. One such intermediate is the corresponding isocyanate, which can be formed under certain conditions, such as reaction with sodium azide. wikipedia.org

The decarboxylation can also be a consequence of the initial ring-opening reaction. For example, in reactions with alcohols, the initial ring-opened product can readily lose carbon dioxide to form the final ester product. myttex.net In some synthetic applications, this decarboxylation is a desired step that drives the reaction forward and leads to the formation of new heterocyclic systems. thieme-connect.com For instance, in the synthesis of quinolines from isatoic anhydride and ethyl acetoacetate, the initial condensation is followed by decarboxylation. beilstein-journals.org

Reaction Mechanisms Involving this compound as a Building Block

The utility of this compound as a synthetic precursor stems from its ability to participate in a variety of reaction mechanisms, leading to the construction of complex heterocyclic frameworks.

Elucidation of Proposed Reaction Pathways in Heterocyclic Synthesis

The synthesis of various heterocyclic compounds from isatoic anhydrides involves a series of well-defined mechanistic steps. A common pathway begins with the nucleophilic attack on the anhydride, followed by ring-opening and subsequent cyclization reactions.

For example, in the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a proposed mechanism involves the initial reaction of isatoic anhydride with an amine to form an intermediate 2-aminobenzamide (B116534). academie-sciences.fr This intermediate then reacts with an aldehyde in the presence of a catalyst. The reaction likely proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to afford the final quinazolinone product. academie-sciences.fr

Another example is the synthesis of quinolines from isatoic anhydrides and carbonyl compounds with active methylene (B1212753) groups, such as ethyl acetoacetate. A plausible mechanism suggests that the enolate of the active methylene compound attacks the more electrophilic ester carbonyl of the isatoic anhydride. beilstein-journals.org This is followed by a series of steps including ring opening, decarboxylation, and cyclization to form the quinoline (B57606) ring system. beilstein-journals.org

Role of Catalyst and Solvent Effects on Reaction Mechanism

Catalysts and solvents play a crucial role in directing the course of reactions involving this compound, influencing both the reaction rate and the product distribution.

Catalyst Effects:

A variety of catalysts have been employed in reactions with isatoic anhydrides. In the synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones, Lewis acids such as bismuth(III) nitrate (B79036) have been shown to be effective. academie-sciences.fr The catalyst is believed to activate the carbonyl group of the aldehyde, facilitating the reaction with the intermediate aminobenzamide. academie-sciences.fr In other syntheses, acid catalysts like p-toluenesulfonic acid have been used. mdpi.com The choice of catalyst can be critical; for instance, in the reaction of isatoic anhydride with p-aminophenol, the use of NaOH as a catalyst can direct the reaction towards the formation of either the ester or the amide. myttex.net

| Catalyst | Reaction | Effect |

| Sodium Hydroxide (NaOH) | Reaction of isatoic anhydride with p-aminophenol | Directs selectivity towards ester or amide formation myttex.net |

| Bismuth(III) Nitrate (Bi(NO3)3·5H2O) | Synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones | Catalyzes the condensation reaction academie-sciences.fr |

| p-Toluenesulfonic acid (p-TsOH) | Synthesis of 2,3-dihydroquinazolinones | Acts as an acid catalyst mdpi.com |

| Silica-supported Preyssler nanoparticles | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Reusable heteropolyacid catalyst bas.bg |

Solvent Effects:

The choice of solvent can significantly impact the reaction outcome. For instance, in the organoselenium-catalyzed oxidation of isatins to isatoic anhydrides, a screening of solvents including MeCN, alcohols, water, DMF, NMP, DMSO, and THF showed that MeCN was optimal. rsc.org In the synthesis of quinolines, N,N-dimethylacetamide (DMA) has been used as a solvent at elevated temperatures. beilstein-journals.org The use of deep eutectic solvents (DESs) as both catalysts and reaction media has also been explored for the synthesis of 2,3-dihydroquinazolinones, offering a more environmentally friendly alternative to conventional organic solvents. mdpi.com

| Solvent | Reaction | Observation |

| Acetonitrile (MeCN) | Organoselenium-catalyzed oxidation of isatins | Optimal solvent for the reaction rsc.org |

| N,N-Dimethylacetamide (DMA) | Synthesis of quinolines from isatoic anhydrides | Effective at elevated temperatures beilstein-journals.org |

| Deep Eutectic Solvents (DESs) | Synthesis of 2,3-dihydroquinazolinones | Act as both catalyst and solvent mdpi.com |

| Ethanol | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones | Used as a solvent with a reusable catalyst bas.bg |

Stereochemical Considerations in this compound Transformations

While many reactions of this compound lead to achiral products, stereochemical considerations become important when chiral reactants or catalysts are involved, or when new stereocenters are formed during the reaction.

In reactions such as the Castagnoli-Cushman reaction, which involves the reaction of an anhydride with an imine, the stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents. mdpi.com For example, the uncatalyzed reaction can lead to products with stereochemistry dependent on the nitrogen substituent, while the use of a catalyst like TiCl4 can lead to a specific stereoisomer. mdpi.com

Although specific studies on the stereochemistry of this compound transformations are not extensively detailed in the provided search results, the general principles of stereocontrol in reactions of similar anhydrides would apply. The formation of new chiral centers would necessitate an analysis of potential diastereomeric or enantiomeric products and the development of stereoselective synthetic methods.

Applications of 5 Ethyl Isatoic Anhydride in Advanced Organic Synthesis

Synthesis of Quinazolinone Derivatives

The quinazolinone core is a privileged scaffold in medicinal chemistry, and 5-ethyl isatoic anhydride (B1165640) provides a direct route to this important class of compounds. The synthesis typically begins with the nucleophilic addition of an amine to the carbonyl group of the anhydride, leading to the formation of an intermediate anthranilamide, which can then undergo cyclization.

The construction of 2,3-disubstituted quinazolin-4(3H)-ones from 5-ethyl isatoic anhydride can be achieved through one-pot, multi-component reactions that offer high efficiency and atom economy. researchgate.net A common strategy involves the condensation of the anhydride with a primary amine and an aldehyde. researchgate.netrjptonline.orgnih.gov In this process, the primary amine reacts with the anhydride to form an intermediate 2-amino-N-substituted-benzamide. This intermediate then condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and oxidation or dehydration to yield the final 2,3-disubstituted quinazolin-4(3H)-one.

The regioselectivity is controlled by the sequential nature of the additions. The amine attacks the most electrophilic carbonyl of the anhydride to form the amide, and the aldehyde provides the substituent for the 2-position. Various catalysts, including iodine, Lewis acids, and organocatalysts, have been employed to facilitate these transformations, often under mild conditions. researchgate.netderpharmachemica.com For instance, a one-pot reaction using iodine in a water-acetonitrile solvent system effectively produces 2,3-disubstituted quinazolinones from isatoic anhydride, primary amines, and aldehydes. researchgate.net

Simple and convenient protocols have also been developed under catalyst- and solvent-free conditions, using either classical heating or microwave irradiation. rsc.org These methods are compatible with a wide range of amines (aryl, heteroaryl, alkyl, cycloalkyl) and orthoesters, which serve as the source for the C2-substituent, demonstrating the versatility of isatoic anhydrides in generating diverse quinazolinone libraries. rsc.org

This compound is also a key starting material for the synthesis of more complex, fused quinazolinone systems. These polycyclic structures are of significant interest due to their presence in various natural products and pharmacologically active compounds. mdpi.com Methodologies for synthesizing fused systems often involve intramolecular cyclization reactions or tandem processes where the quinazolinone core is constructed and then further annulated.

Strategies for synthesizing 2,3-fused quinazolin-4(3H)-ones include:

Oxidative cyclization of isatoic anhydrides with cyclic amines via a ring-opening strategy. mdpi.com

Intramolecular radical cyclization of N3-alkenyl-tethered quinazolinones, which can be prepared from the corresponding isatoic anhydride. mdpi.com

Transition metal-catalyzed cyclization of 2-arylquinazolinones. mdpi.com

For example, a one-pot reaction between isatoic anhydride, an amine, and an orthoester can be used to prepare a 2-methyl-3-phenylquinazolin-4(3H)-one intermediate, which can be further functionalized and cyclized to create tricyclic quinazoline (B50416) alkaloids. mdpi.com

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single operation. nih.govechemcom.com this compound is an ideal substrate for MCRs designed to produce quinazolinone and dihydroquinazolinone scaffolds. nih.govechemcom.comresearchgate.net A typical three-component reaction involves this compound, an amine (or ammonium (B1175870) acetate), and an aldehyde. researchgate.netechemcom.com

These reactions can be promoted by a variety of catalysts, including:

Brønsted acids like p-toluenesulfonic acid (p-TSA), acetic acid, and citric acid. nih.gov

Lewis acids such as tin(II) chloride dihydrate (SnCl₂·2H₂O). echemcom.com

Heterogeneous catalysts like silica-bonded S-sulfonic acid, which allows for easy separation and recycling. researchgate.netresearchgate.net

Organocatalysts such as L-proline and triethanolamine. nih.gov

These MCRs are often performed under environmentally benign conditions, utilizing green solvents like water or ethanol, or even solvent-free conditions, which enhances their appeal in sustainable chemistry. nih.govechemcom.com The reaction proceeds through the initial formation of an anthranilamide intermediate, followed by condensation with the aldehyde and subsequent cyclization. researchgate.net

| Entry | Amine Source | Aldehyde | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Ammonium Acetate | Benzaldehyde | SnCl₂·2H₂O, 110°C, solvent-free | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 95 | echemcom.com |

| 2 | Aniline (B41778) | 4-Chlorobenzaldehyde | Iodine, AcOH, CH₃CN:H₂O, reflux | 2-(4-Chlorophenyl)-3-phenylquinazolin-4(3H)-one | 88 | researchgate.net |

| 3 | Aniline | Benzaldehyde | Citric Acid, EtOH, reflux | 2,3-Diphenyl-2,3-dihydroquinazolin-4(1H)-one | 85 | nih.gov |

| 4 | Ammonium Carbonate | 4-Nitrobenzaldehyde | Triethanolamine, H₂O, reflux | 2-(4-Nitrophenyl)quinazolin-4(3H)-one | 85 | nih.gov |

| 5 | Urea | Benzaldehyde | SBA-Pr-SO₃H, solvent-free | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 92 | researchgate.net |

Construction of Other Nitrogen-Containing Heterocyclic Frameworks

The utility of this compound extends beyond quinazolinones to the synthesis of other important nitrogen-containing heterocycles. The inherent reactivity of the anhydride allows it to serve as a synthon for various frameworks through controlled reaction pathways.

The reaction of this compound with a primary or secondary amine is a fundamental transformation that leads to the formation of 5-ethyl-2-aminobenzamides, also known as anthranilamides. nih.govacs.org This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the carbonyl groups (typically the more electrophilic C4 carbonyl), leading to the opening of the heterocyclic ring and the release of carbon dioxide. cdnsciencepub.comresearchgate.net

These resulting anthranilamide derivatives are stable, isolable intermediates that serve as crucial precursors for a variety of other heterocyclic systems. nih.govgoogle.com For instance, a green and catalyst-free one-pot method has been developed for the synthesis of anthranilamide Schiff bases by reacting isatoic anhydride, an amine, and an aldehyde in water at room temperature. researchgate.net This method exclusively yields the Schiff base without cyclizing to the quinazolinone, highlighting the ability to control the reaction outcome. researchgate.net These anthranilamides are valuable in their own right and are key intermediates in the synthesis of quinazolinones, benzodiazepines, and other heterocycles. nih.gov

N-substituted isatoic anhydrides are expedient building blocks for a range of heterocyclic compounds, including benzodiazepinediones and quinolones. nih.govacs.org By first alkylating or arylating the nitrogen atom of this compound, the subsequent reaction pathways can be directed towards different scaffolds.

Benzodiazepinediones : N-substituted isatoic anhydrides can react with amino acids or their esters to construct the seven-membered benzodiazepinedione ring system, which is a core structure in many centrally active drugs. nih.gov

Quinolones : A modified Coppola quinoline (B57606) synthesis utilizes isatoic anhydrides to access 4-hydroxy-2-methylquinoline (B36942) scaffolds. beilstein-journals.org The reaction involves the condensation of the anhydride with the enolate of ethyl acetoacetate. beilstein-journals.org This one-pot acylation followed by an intramolecular cyclization provides a convenient route to substituted quinolines, which are important frameworks in medicinal chemistry and materials science. nih.govbeilstein-journals.org

Synthesis of Triazole and Benzazetinone Derivatives

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, including those incorporating triazole and benzazetinone scaffolds. The reactivity of the anhydride moiety allows for ring-opening and subsequent cyclization reactions with appropriate reagents to construct these complex structures.

Methodologies for the synthesis of triazole derivatives from isatoic anhydrides often involve a multi-step sequence initiated by the reaction of the anhydride with a hydrazine-containing compound. For instance, the reaction of a substituted isatoic anhydride with hydrazine (B178648) hydrate, followed by treatment with an amidine, can lead to the formation of 3,5-disubstituted 1,2,4-triazoles. osi.lv In this process, the isatoic anhydride ring is opened by hydrazine to form a 2-aminobenzohydrazide intermediate, which then undergoes cyclization with the amidine. Another approach involves the formation of N-sulfonyl-1,2,3-triazoles from N-substituted isatoic anhydrides, highlighting the adaptability of the isatoic anhydride core in constructing varied heterocyclic systems. nih.gov

The synthesis of benzazetinone, a strained four-membered ring system, can be achieved from isatoic anhydride through methods such as flash vacuum pyrolysis (FVP). epdf.pub This high-temperature reaction induces the extrusion of carbon dioxide from the anhydride, leading to the formation of the unstable benzazetinone intermediate. epdf.pub Furthermore, N-substituted isatoic anhydrides are recognized as key building blocks for accessing benzazetinone derivatives. nih.gov While the literature provides broad methodologies for substituted isatoic anhydrides, these principles are applicable to the 5-ethyl derivative for generating the corresponding ethyl-substituted triazole and benzazetinone products.

Table 1: Synthesis of Heterocyclic Derivatives from Isatoic Anhydrides

| Starting Anhydride | Key Reagent(s) | Resulting Heterocyclic System | General Method | Citation |

|---|---|---|---|---|

| Isatoic Anhydride | 1. Hydrazine Hydrate 2. Amidines | 3,5-Disubstituted 1,2,4-Triazoles | Sequential reaction | osi.lv |

| N-Substituted Isatoic Anhydride | Sulfonylating agents, Azides | N-Sulfonyl-1,2,3-Triazoles | Multistep synthesis | nih.gov |

| Isatoic Anhydride | Heat (Flash Vacuum Pyrolysis) | Benzazetinone | Pyrolysis | epdf.pub |

Utilization in Tandem and Cascade Reactions

The structural features of this compound make it an ideal component for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These strategies offer significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple precursors.

One-Pot Synthetic Strategies Employing this compound

One-pot multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, and this compound is a valuable participant in such transformations. These reactions allow for the assembly of complex products by combining three or more reactants in a single vessel, avoiding the isolation of intermediates. A prominent example is the three-component reaction between an isatoic anhydride, an amine, and an aldehyde to produce substituted 2,3-dihydroquinazolin-4(1H)-ones. academie-sciences.fr The reaction proceeds via the initial ring-opening of the isatoic anhydride by the amine to form a 2-aminobenzamide (B116534) intermediate, which then condenses with the aldehyde to form the final heterocyclic product. academie-sciences.fr

Research has demonstrated the viability of these reactions with a wide array of substituted starting materials, including the use of ethylamine (B1201723) in catalyst-free conditions to produce ethyl-substituted isoindolo[2,1-a]quinazoline-diones. thieme-connect.com The scope of these one-pot strategies is extensive, with various catalysts and solvent systems being employed to optimize yields and expand the range of accessible structures. researchgate.nettandfonline.com The use of this compound in these MCRs allows for the incorporation of the ethyl group onto the final molecular scaffold, providing a straightforward route to analogs with this specific substitution pattern.

Table 2: Examples of One-Pot Reactions Involving Isatoic Anhydride

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Conditions | Citation |

|---|---|---|---|---|---|

| Isatoic Anhydride | Amine (e.g., Ethylamine) | Aldehyde | 2,3-Disubstituted 2,3-dihydroquinazolin-4(1H)-ones | Bi(NO₃)₃·5H₂O, Solvent-free | academie-sciences.fr |

| Isatoic Anhydride | Ammonium Chloride | Aldehyde | 2,3-Dihydroquinazolin-4(1H)-ones | InCl₃, Ethanol | researchgate.net |

| Isatoic Anhydride | Amine (e.g., Ethylamine) | 2-Formylbenzoic Acid | 6-Ethyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione | Acetic Acid, Catalyst-free | thieme-connect.com |

| Isatoic Anhydride | α-Haloketones, Acetylenic compounds, etc. (6 components total) | - | Azepinotriazepine derivatives | Fe₃O₄/TiO₂ catalyst, Water | samipubco.com |

Sequential Transformations for Complex Molecule Assembly

Beyond single-step one-pot reactions, this compound is employed in more elaborate sequential and cascade transformations where reaction conditions are manipulated to guide the reactants through multiple, distinct mechanistic pathways. A notable example is the acid/base-steered cascade cyclization of isatoic anhydrides with 2-acylbenzoic acids. mdpi.com In this elegant strategy, the choice of catalyst dictates the final product architecture. mdpi.com When the reaction is conducted in the presence of a base like sodium carbonate, the cascade process yields isobenzofuranone derivatives. mdpi.com Conversely, switching to an acid catalyst such as p-toluenesulfonic acid promotes a subsequent series of transformations, including intramolecular rearrangement and further cyclization, to produce structurally distinct and complex isoindolobenzoxazinones. mdpi.com This methodology has been shown to be effective with a range of substituted isatoic anhydrides, demonstrating its applicability for creating diverse molecular frameworks. mdpi.com

Another advanced application is the decarboxylative [4+3] annulation of azaoxyallyl cations with isatoic anhydride. researchgate.net This cascade reaction involves the addition of a solvent like hexafluoroisopropanol (HFIP) to the isatoic anhydride, followed by addition to the azaoxyallyl cation and intramolecular substitution, ultimately forming 1,4-benzodiazepinedione structures. researchgate.net These sequential transformations showcase the utility of the isatoic anhydride core in programmed synthetic routes that build complex molecular architectures in a controlled and efficient manner.

Table 3: Sequential Transformations and Cascade Reactions

| Starting Materials | Condition/Catalyst | Intermediate Type (Implied) | Final Product Scaffold | Citation |

|---|---|---|---|---|

| Isatoic Anhydride + 2-Acylbenzoic Acid | Base (e.g., Na₂CO₃) | Ring-opened aminobenzoyl derivative | Isobenzofuranone | mdpi.com |

| Isatoic Anhydride + 2-Acylbenzoic Acid | Acid (e.g., p-TsOH) | Isobenzofuranone (undergoes further reaction) | Isoindolobenzoxazinone | mdpi.com |

| Isatoic Anhydride + α-Halohydroxamates | HFIP (Solvent/Mediator) | Azaoxyallyl cation intermediate | 1,4-Benzodiazepinedione | researchgate.net |

Computational and Theoretical Studies of 5 Ethyl Isatoic Anhydride

Electronic Structure and Reactivity Profiling

The electronic environment of 5-Ethyl Isatoic Anhydride (B1165640) is fundamental to its chemical behavior. The presence of the ethyl group at the 5-position of the benzene (B151609) ring introduces specific electronic and steric effects that modulate the reactivity of the entire molecule compared to the parent isatoic anhydride.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic ground state properties of molecules. For isatoic anhydride and its derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), have been used to determine optimized geometries, vibrational frequencies, and electronic properties. scispace.commdpi.com

While specific DFT data for 5-Ethyl Isatoic Anhydride is not extensively published, the principles from studies on other substituted isatoic anhydrides can be applied. The ethyl group is a weak electron-donating group through induction. This donation of electron density is expected to slightly increase the electron density of the aromatic ring. This, in turn, can influence the electrophilicity and nucleophilicity of various sites within the molecule.

Theoretical calculations on isatoic anhydride itself confirm that the C2 and C4 carbonyl carbons are the most electrophilic centers, making them susceptible to nucleophilic attack. slideshare.netresearchgate.net The introduction of the 5-ethyl group is predicted to subtly modulate the charge distribution. The increased electron density in the benzene ring may slightly decrease the electrophilicity of the C4 carbonyl carbon, while the effect on the C2 carbonyl, being further away, would be less pronounced.

Table 1: Predicted Effects of 5-Ethyl Substitution on Ground State Properties of Isatoic Anhydride (Qualitative)

| Property | Effect of 5-Ethyl Group | Rationale |

| Electron Density of Benzene Ring | Increased | Inductive effect of the ethyl group. |

| Electrophilicity of C4 Carbonyl | Slightly Decreased | Increased electron density in the aromatic ring. |

| Electrophilicity of C2 Carbonyl | Minimally Affected | Greater distance from the substituent. |

| Dipole Moment | Altered | Change in the overall charge distribution of the molecule. |

Frontier Molecular Orbital (FMO) Analysis in Reaction Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile (HOMO) or an electrophile (LUMO).

For isatoic anhydride, FMO analysis reveals that the HOMO is primarily located on the benzene ring and the nitrogen atom, while the LUMO is concentrated on the heterocyclic ring, particularly around the carbonyl groups. scispace.commdpi.com This distribution indicates that electrophilic attacks are likely to occur on the benzene ring, while nucleophilic attacks will target the carbonyl carbons.

The introduction of the 5-ethyl group is expected to raise the energy of the HOMO. An increase in HOMO energy generally correlates with enhanced nucleophilicity. Conversely, the LUMO energy is also expected to be slightly raised, which would imply a slight decrease in electrophilicity. The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability of a molecule; a smaller gap suggests higher reactivity. mdpi.com The ethyl group's electron-donating nature is predicted to result in a marginally smaller HOMO-LUMO gap for this compound compared to the unsubstituted parent compound.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Predicted Energy Level Change | Predicted Localization | Implication for Reactivity |

| HOMO | Increased | Primarily on the benzene ring and nitrogen atom. | Enhanced nucleophilicity of the aromatic ring. |

| LUMO | Slightly Increased | Concentrated on the heterocyclic ring (C2 and C4 carbonyls). | Slightly decreased overall electrophilicity. |

| HOMO-LUMO Gap | Slightly Decreased | - | Increased overall reactivity. |

Mechanistic Probes through Computational Chemistry

Computational chemistry provides invaluable tools for elucidating the intricate pathways of chemical reactions. By modeling the potential energy surfaces, transition states, and reaction intermediates, a detailed understanding of reaction mechanisms can be achieved.

Transition State Analysis for Key Reaction Steps

The reaction of isatoic anhydrides with various nucleophiles is a cornerstone of their synthetic utility. Computational studies have explored the transition states of these reactions, providing insights into their feasibility and stereochemical outcomes. For instance, in reactions with amines, a nucleophilic attack on a carbonyl carbon is the initial step, followed by ring-opening. The structure and energy of the transition state for this step are crucial in determining the reaction rate.

Energy Profiles of this compound Mediated Reactions

The complete energy profile of a reaction, mapping the energy changes from reactants through transition states to products, offers a comprehensive view of the reaction's thermodynamics and kinetics. Computational studies on reactions of isatoic anhydrides, such as the Ni(0)-catalyzed [6 – 2 + 2] cycloaddition with alkynes, have detailed the Gibbs free energy profiles of the catalytic cycle, including oxidative addition, decarboxylation, alkyne insertion, and reductive elimination. acs.org

For this compound, similar energy profiles can be computationally predicted for its mediated reactions. The electron-donating ethyl group would likely have a discernible effect on the energetics of the reaction steps. For instance, in a Pd-catalyzed carbonylation to form the isatoic anhydride ring, the electronic nature of the substituent on the starting aniline (B41778) influences the reaction barriers. thieme-connect.com It is plausible that the ethyl group would slightly lower the activation energy for steps involving electrophilic attack on the aromatic ring.

In Silico Design of Novel Transformations Involving this compound

The predictive power of computational chemistry extends to the in silico design of new chemical reactions and functional molecules. By understanding the electronic and steric properties of this compound, novel transformations can be conceptualized and evaluated computationally before being attempted in the laboratory.

The design of novel transformations can be approached by considering the inherent reactivity of the this compound scaffold. For example, the nucleophilic character of the substituted benzene ring could be exploited in novel electrophilic aromatic substitution reactions. Computational modeling could help in selecting appropriate electrophiles and catalysts to achieve desired regioselectivity.

Furthermore, the isatoic anhydride moiety is a known precursor for a variety of heterocyclic systems. researchgate.net In silico screening of different reaction partners and catalysts could lead to the discovery of new multicomponent reactions that efficiently build complex molecular architectures from this compound. For instance, molecular docking studies are often employed in the design of enzyme inhibitors, and similar principles can be applied to design reactions where this compound acts as a key building block for a target molecule with specific properties. nih.govbenthamdirect.com

Future Directions and Emerging Research Avenues for 5 Ethyl Isatoic Anhydride Chemistry

Exploration of Sustainable Synthetic Methodologies

A significant future direction is the development of environmentally benign or "green" synthesis routes for 5-Ethyl Isatoic Anhydride (B1165640) and its derivatives. Traditional methods often rely on hazardous reagents and generate substantial waste. nih.goviastate.edu Research is now pivoting towards sustainable alternatives that minimize environmental impact, reduce costs, and enhance safety.

Key areas of exploration include:

Ultrasound-Assisted Synthesis: The application of ultrasound irradiation has been shown to dramatically reduce reaction times for the synthesis of isatoic anhydrides from isatins, from hours to minutes, while using green oxidants like urea-hydrogen peroxide. slideshare.netsemanticscholar.org Future work will likely focus on adapting this energy-efficient technique for the specific synthesis of 5-ethyl substituted analogues.

Microwave-Irradiation: Microwave-assisted synthesis represents another promising green chemistry approach, often conducted under solvent-free conditions, which significantly reduces waste. researchgate.net The optimization of microwave parameters for the production of 5-Ethyl Isatoic Anhydride could lead to rapid and high-yield synthetic protocols.

Benign Reagents and Solvents: Moving away from toxic chemicals like phosgene (B1210022) is a priority. researchgate.netorgsyn.org Research into alternative carbonylating agents and the use of recyclable or biodegradable solvents is crucial for developing truly sustainable processes for isatoic anhydride derivatives.

| Sustainable Methodology | Potential Advantage for this compound Synthesis | Key Research Focus | Relevant Findings for Isatoic Anhydrides |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Drastic reduction in reaction time; energy efficiency. | Optimization of frequency and power for the 5-ethyl substrate. | Reaction times reduced from 2-24 hours to 20-135 minutes. slideshare.net |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for solvent-free conditions. | Development of specific protocols to control regioselectivity. | Effective for N-, O-, and S-benzoylation reactions under solvent-free conditions. researchgate.net |

| Use of Green Oxidants | Avoidance of heavy-metal catalysts and hazardous reagents. | Screening of various eco-friendly oxidizing systems. | Urea-hydrogen peroxide complex used as a stable and safe oxidizing agent. slideshare.netsemanticscholar.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry into continuous flow and automated systems is a key avenue for accelerating discovery and enabling large-scale production. Flow chemistry offers superior control over reaction parameters compared to traditional batch methods, leading to improved safety, higher yields, and cleaner products. nih.govsyrris.comnih.gov

Future research will likely involve:

Developing Flow Protocols: Designing and optimizing continuous flow reactors for the synthesis and subsequent transformations of this compound. This allows for precise control over temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or fast reactions. amt.uk

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of this compound derivatives. sigmaaldrich.comvapourtec.com By combining robotic systems with pre-packaged reagent cartridges, researchers can explore a vast chemical space efficiently, accelerating the identification of compounds with desired properties. sigmaaldrich.comyoutube.com

Development of Novel Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic transformations for this compound is a major research frontier. The focus is on creating more efficient, selective, and sustainable catalytic systems.

Emerging research avenues include:

Metal-Catalyzed Reactions: While palladium- and copper-catalyzed reactions are known for isatoic anhydrides, future work will explore other transition metals and ligand designs to unlock new reactivity. mdpi.commdpi.com This includes developing catalysts for novel carbonylation, cross-coupling, and cyclization reactions involving the 5-ethyl derivative. researchgate.netresearchgate.net

Acid/Base Catalysis: Exploring novel Brønsted or Lewis acid-catalyzed reactions to facilitate transformations under mild conditions. nih.govnih.gov This can provide alternative synthetic routes that avoid the use of expensive or toxic metal catalysts.

| Catalytic Approach | Potential Transformation of this compound | Key Research Goal | Example Catalyst Type |

|---|---|---|---|

| Transition Metal Catalysis | Carbonylative cyclization, N-arylation, multi-component reactions. | High selectivity, broad substrate scope, low catalyst loading. | Palladium, Copper, Molybdenum complexes. researchgate.netmdpi.comtezu.ernet.in |

| Acid Catalysis | One-pot synthesis of quinazolin-dione derivatives. | Mild, metal-free reaction conditions. | Sulfuric acid, p-Toluenesulfonic acid (p-TSA). researchgate.netnih.gov |

| Heterogeneous Catalysis | Synthesis of spiro[isoindoline-quinazoline]-diones. | Catalyst reusability, simplified workup, green chemistry. | Magnetic nanoparticle-supported acid catalysts (e.g., Fe₃O₄–GO–SO₃H). mdpi.com |

Expansion of Heterocyclic Scaffold Diversity

This compound is a valuable starting material for synthesizing a wide array of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. osi.lvmdpi.com A key future direction is to leverage its reactivity to build novel and complex molecular frameworks.

This can be achieved by:

Multi-Component Reactions (MCRs): Designing new one-pot MCRs that incorporate this compound to rapidly construct complex molecules in a single step. mdpi.comnih.gov This approach is highly efficient and allows for the creation of diverse compound libraries.

Domino and Cascade Reactions: Developing novel reaction cascades where the initial transformation of this compound triggers a series of subsequent intramolecular reactions, leading to the formation of intricate polycyclic systems. researchgate.net

[3+2] Cycloaddition Reactions: Utilizing in-situ generated intermediates from this compound in cycloaddition reactions to construct unique fused polyheterocyclic compounds. mdpi.com

The goal is to move beyond known scaffolds like quinazolines and explore the synthesis of previously inaccessible heterocyclic systems, where the 5-ethyl group can modulate the pharmacological or material properties. researchgate.netiastate.edu

Advanced Spectroscopic and Analytical Techniques for In Situ Monitoring of Reactions

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. The application of advanced, in-situ analytical techniques to the chemistry of this compound is a critical emerging research area. spectroscopyonline.comsolubilityofthings.com

These techniques include:

In Situ Spectroscopy (FTIR, Raman, NIR): Using fiber-optic probes to monitor reactions in real-time. ntnu.nomdpi.com This provides continuous data on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints and the identification of transient species. researchgate.netresearchgate.net

Process Analytical Technology (PAT): Integrating these spectroscopic tools into automated and flow chemistry systems to enable real-time process control and optimization. nih.govmdpi.com

Mass Spectrometry: Employing advanced mass spectrometry techniques for rapid reaction analysis with minimal sample preparation, which is valuable for high-throughput screening of reaction conditions. hovione.comlabmanager.com

By applying these powerful analytical tools, researchers can gain unprecedented insight into the reaction pathways of this compound, leading to the development of more robust, efficient, and scalable synthetic methods. nih.govntnu.no

Q & A

Q. What are the common synthesis routes for 5-Ethyl Isatoic Anhydride, and how can their efficiency be evaluated?

- Methodological Answer : The synthesis typically involves oxidation of substituted phthalimide derivatives. For example, sodium hypochlorite oxidation of ethyl-substituted phthalimide yields this compound with >90% efficiency when optimized for pH and temperature . Characterization via IR spectroscopy (C=O stretching at ~1750–1850 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.5–8.0 ppm, ethyl group at δ 1.2–1.4 ppm) confirms product identity . Efficiency metrics include atom economy (e.g., 85% for hypochlorite-based routes) and yield-to-purity ratios via HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Confirm anhydride carbonyl peaks (dual bands at ~1750 and 1820 cm⁻¹) .

- ¹H/¹³C NMR : Identify ethyl substituents (e.g., CH₃ at δ 1.3 ppm, CH₂ at δ 2.5–3.0 ppm) and aromatic ring signals .

- HPLC : Assess purity using C18 columns with UV detection at 254 nm; retention times should align with reference standards .

Q. What experimental protocols are recommended for studying the reactivity of this compound with amines?

- Methodological Answer : Conduct nucleophilic ring-opening reactions under controlled conditions:

- Step 1 : Dissolve this compound (1 mmol) in ethanol/water (1:1) with stirring.

- Step 2 : Add primary/secondary amines (1.1 mmol) and acetic acid (5 mL) as a catalyst.

- Step 3 : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7). Isolate products via recrystallization or column chromatography .

Advanced Research Questions

Q. How can this compound derivatives be applied in RNA secondary structure probing (e.g., SHAPE analysis)?

- Methodological Answer : Derivatives like 1-Methyl-7-nitroisatoic anhydride (1M7) act as electrophilic probes for RNA flexibility.

- Procedure :

RNA Treatment : Incubate RNA with 5 mM 1M7 in DMSO at 37°C for 5 minutes.

Reverse Transcription : Use primers complementary to RNA regions; detect modifications as truncation sites via gel electrophoresis.

Data Analysis : Quantify band intensity to map flexible nucleotides .

Q. How should researchers resolve contradictions in reactivity data for this compound derivatives (e.g., Hammett constants vs. DFT predictions)?

- Methodological Answer : Reconcile discrepancies using multi-method validation:

- Experimental : Measure reaction rates under standardized conditions (e.g., solvent polarity, temperature).

- Computational : Perform DFT calculations (B3LYP/6-31G*) to model electronic properties (e.g., electrophilic power, Fukui indices).

- Statistical : Apply linear regression to correlate Hammett σ values with computed global reactivity indices .

Q. What strategies optimize microwave-assisted synthesis of benzodiazepine derivatives from this compound?

- Methodological Answer : Key parameters for microwave synthesis:

Q. How do solvent effects influence the reaction pathways of this compound in heterocyclic compound synthesis?

- Methodological Answer : Solvent polarity and proticity dictate intermediate stability:

- Polar Protic (e.g., Acetic Acid) : Stabilize zwitterionic intermediates, favoring cyclization (e.g., benzodiazepine formation) .

- Polar Aprotic (e.g., DMF) : Promote open-chain intermediates, leading to linear oligomers.

- Validation : Compare reaction outcomes using ¹H NMR to track intermediate species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.